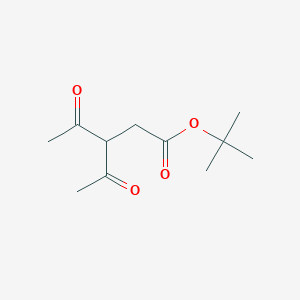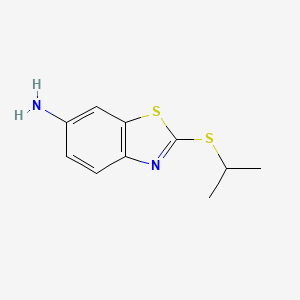
2-(Isopropylthio)-1,3-benzothiazol-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its molecular formula, structure, and any common names or synonyms it might have. It may also include information about its discovery or synthesis .
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, catalysts, and conditions .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the compound and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This can include reactions used in its synthesis, as well as reactions it undergoes under certain conditions or with certain reagents .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, optical activity, and reactivity. It may also involve studying how these properties change under different conditions .Aplicaciones Científicas De Investigación
Antitumor Properties
2-(Isopropylthio)-1,3-benzothiazol-6-amine derivatives exhibit potent antitumor properties. A prodrug of this compound, specifically 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, was found to be effective against human mammary carcinoma cell lines in vivo. The prodrug's efficacy in retarding the growth of breast and ovarian xenograft tumors was also notable, suggesting its potential suitability for clinical evaluation (Bradshaw et al., 2002).
Pharmacological and Biological Activities
Benzothiazole derivatives, including the 2-(Isopropylthio)-1,3-benzothiazol-6-amine, are known for their wide range of pharmacological and biological activities. These compounds have demonstrated potent anti-inflammatory and anti-bacterial activities. The synthesis of these derivatives involves a series of reactions, starting with the preparation of 6-substituted-1,3-benzothiazol-2-amine and culminating in various compounds with significant biological activities (Hunasnalkar et al., 2010), (Chidrawar, 2016).
Corrosion Inhibition Properties
Benzothiazole derivatives, including this compound, have shown promising results in corrosion inhibition, particularly for metals like steel. The relationship between their electronic properties and their performance as corrosion inhibitors has been extensively studied, revealing that their inhibitive efficiency can be correlated with certain electronic parameters (Behzadi & Forghani, 2017).
Neuroprotective Potential
Derivatives of 2-(Isopropylthio)-1,3-benzothiazol-6-amine, specifically amidine, thiourea, and guanidine derivatives, have shown promise as neuroprotective agents. These compounds have demonstrated significant attenuation of neuronal injury in vitro and possess antioxidant properties, suggesting potential usefulness in treating brain diseases (Anzini et al., 2010).
Antimicrobial and Antioxidant Activities
Newly synthesized benzothiazole derivatives have exhibited notable antioxidant and antibacterial activities. For instance, benzothiazolopyridine derivatives were found to be potent antioxidant agents, showing stronger activity compared to ascorbic acid in some cases. Additionally, these compounds demonstrated growth inhibition against certain Gram-positive bacteria, indicating their potential as antimicrobial agents (Arafat et al., 2022).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-propan-2-ylsulfanyl-1,3-benzothiazol-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S2/c1-6(2)13-10-12-8-4-3-7(11)5-9(8)14-10/h3-6H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWKRIDCORWNAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(S1)C=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isopropylthio)-1,3-benzothiazol-6-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

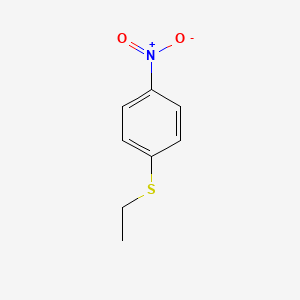

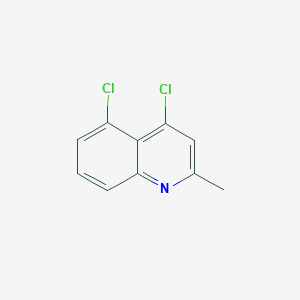
![[4-(Methylamino)-3-nitrophenyl]methanol](/img/structure/B1313496.png)
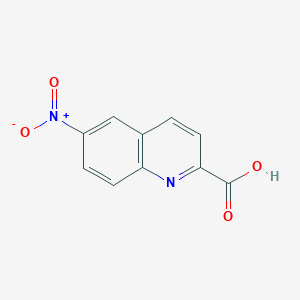


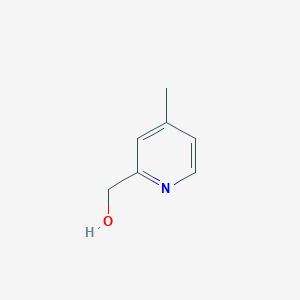

![1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone](/img/structure/B1313505.png)

